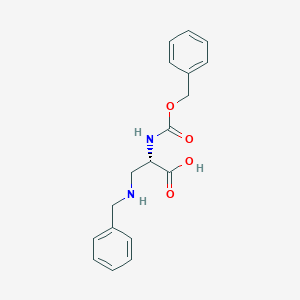

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid

Description

BenchChem offers high-quality (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHOFSCUNXESMA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472535 | |

| Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160885-24-5 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-3-[(phenylmethyl)amino]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160885-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, a key building block in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthesis pathway, outlines its characterization through various analytical techniques, and discusses its primary applications, particularly in the field of peptide synthesis. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile molecule.

Introduction

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, a derivative of L-diaminopropionic acid, is a valuable synthetic intermediate characterized by the presence of two distinct protecting groups: a benzyl group (Bn) on the β-amino group and a benzyloxycarbonyl group (Cbz or Z) on the α-amino group. This differential protection strategy allows for selective deprotection and subsequent functionalization, making it a crucial component in the synthesis of complex peptides and other bioactive molecules. The inherent chirality of the molecule, originating from the L-alanine backbone, is often critical for the biological activity of the final products. This guide will delve into the essential properties and applications of this compound, providing a foundational resource for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(benzylamino)-2-[(benzyloxy)carbonylamino]propanoic acid | N/A |

| CAS Number | 160885-24-5 | [1] |

| Molecular Formula | C₁₈H₂₀N₂O₄ | [1] |

| Molecular Weight | 328.36 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available (expected to be a solid at room temperature) | N/A |

| Boiling Point | 553.8 ± 50.0 °C (Predicted) | [1] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Limited solubility in water. | N/A |

| pKa | 2.86 ± 0.18 (Predicted) | [1] |

| Optical Rotation | Not available | N/A |

Synthesis and Purification

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid.

Step-by-Step Synthesis Protocol

Expertise & Experience Insight: The key to this synthesis is the differential reactivity of the α- and β-amino groups of L-2,3-diaminopropionic acid. The α-amino group is generally more nucleophilic, allowing for its selective protection under controlled conditions.

Step 1: Selective Nα-Benzyloxycarbonyl (Cbz) Protection

-

Dissolve L-2,3-diaminopropionic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) to the solution with vigorous stirring.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-(benzyloxycarbonylamino)-3-aminopropanoic acid.

Trustworthiness: This step is a standard Schotten-Baumann reaction, a well-established and reliable method for the N-protection of amino acids. The use of a biphasic system and a mild base like sodium bicarbonate favors the selective protection of the more reactive α-amino group.

Step 2: Nβ-Benzylation

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIEA, 2.2 eq) to the solution.

-

Slowly add benzyl bromide (1.2 eq) to the reaction mixture at room temperature.

-

Stir the reaction for 24-48 hours at room temperature, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and salts.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Expertise & Experience Insight: The choice of a non-nucleophilic base like DIEA is crucial to prevent side reactions with the benzyl bromide. DMF is an excellent solvent for this type of SN2 reaction, facilitating the benzylation of the β-amino group.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Alternatively, for higher purity, silica gel column chromatography can be employed, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions, as identified by TLC, and evaporate the solvent to yield the final product, (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid.

Trustworthiness: The purification method is chosen based on the nature of the product and impurities. Recrystallization is a simple and effective method for crystalline solids, while column chromatography provides a more rigorous purification for a wider range of compounds.

Analytical Characterization

Due to the lack of publicly available experimental spectra for this specific compound, this section outlines the expected analytical data based on the known spectroscopic properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzyl groups (typically in the range of 7.2-7.4 ppm). The benzylic protons of the Cbz and Bn groups will appear as singlets or multiplets. The protons on the propanoic acid backbone will exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm) and the urethane carbonyl of the Cbz group (around 155-160 ppm). The aromatic carbons of the benzyl groups will resonate in the 125-140 ppm region. The aliphatic carbons of the propanoic acid backbone and the benzylic carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid carbonyl, around 1700-1725 cm⁻¹.

-

A C=O stretch from the urethane carbonyl of the Cbz group, around 1680-1700 cm⁻¹.

-

N-H stretching and bending vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 329.14. Fragmentation patterns would likely involve the loss of the benzyl and benzyloxycarbonyl groups.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). Detection would be by UV absorbance at 254 nm, corresponding to the aromatic rings.

Applications in Research and Drug Development

The primary application of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is as a building block in solid-phase peptide synthesis (SPPS) .

Role in Solid-Phase Peptide Synthesis

Caption: General workflow of solid-phase peptide synthesis incorporating the protected amino acid.

In SPPS, the C-terminal amino acid of the desired peptide is first anchored to a solid support (resin). The synthesis then proceeds by the sequential addition of N-terminally protected amino acids. (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid can be incorporated into a growing peptide chain after activation of its carboxylic acid group with a suitable coupling reagent (e.g., HBTU, HATU).

The orthogonal protecting groups (Cbz and Bn) are stable to the conditions used for the removal of temporary N-terminal protecting groups like Fmoc (piperidine) or Boc (TFA). The Cbz and Bn groups are typically removed during the final cleavage of the peptide from the resin using strong acids like HF or a TFA "cocktail" containing scavengers. This allows for the site-specific incorporation of a diaminopropionic acid residue with a free β-amino group, which can be further modified post-synthesis if desired.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is not available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.

-

Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

-

Ingestion: Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

- Relevant journal articles on peptide synthesis and protecting group strategies would be cited here if specific experimental d

- Authoritative texts on peptide chemistry, such as "Solid-Phase Peptide Synthesis: A Practical Approach" by W. C. Chan and P. D. White, would be referenced for general protocols.

Sources

A Guide to the Stereoselective Synthesis of Chiral α,β-Diamino Acids: Strategies and Protocols for Drug Discovery and Development

Abstract

Chiral α,β-diamino acids are privileged structural motifs integral to a wide array of biologically active natural products, peptidomimetics, and pharmaceutical agents.[1][2][3] Their unique architecture, featuring two adjacent stereogenic centers bearing nitrogen substituents, imparts critical conformational constraints and functionalities, making them highly valuable building blocks in medicinal chemistry.[2][3] The stereocontrolled synthesis of these non-proteinogenic amino acids, however, presents a formidable challenge, requiring precise control over both relative and absolute stereochemistry.[2][4] This in-depth technical guide provides a comprehensive overview of the core modern strategies for synthesizing chiral α,β-diamino acids, designed for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings, practical applications, and detailed protocols for key methodologies, including catalytic asymmetric Mannich reactions, aza-Henry reactions, asymmetric alkene functionalization, and innovative biocatalytic approaches.

Introduction: The Strategic Importance of α,β-Diamino Acids

The vicinal diamine moiety is a cornerstone in the design of bioactive molecules. Its presence in natural products like the antibiotic tuberactinomycin B and its role as a precursor to chiral ligands and organocatalysts underscore its significance.[3] In drug development, the incorporation of α,β-diamino acids can enhance metabolic stability, modulate receptor binding, and define the three-dimensional structure of peptide-based therapeutics.[3] The challenge for synthetic chemists lies in the efficient and selective construction of the two contiguous C-N bonds with defined stereochemistry. This guide will navigate the primary solutions to this challenge.

The Workhorse of Diamino Acid Synthesis: The Asymmetric Mannich Reaction

The catalytic asymmetric Mannich reaction has emerged as one of the most powerful and versatile tools for assembling α,β-diamino acid derivatives.[4][5] This reaction involves the addition of a nucleophilic enolate or enolate equivalent (often derived from a glycine Schiff base) to an electrophilic imine, creating the core Cα-Cβ bond and setting the two adjacent stereocenters simultaneously.

Organocatalytic Mannich Reactions: A Metal-Free Approach

The rise of organocatalysis has provided elegant and highly effective solutions for synthesizing both syn- and anti-α,β-diamino acids.[4][6][7] Chiral Brønsted acids and bifunctional catalysts are particularly prominent.

Mechanism & Causality: Chiral phosphoric acids (CPAs) and cinchona alkaloid-derived catalysts are frequently employed.[8][9] These catalysts operate through a dual-activation mechanism. The acidic proton of the CPA or the thiourea moiety of a bifunctional catalyst activates the imine by protonation, lowering its LUMO and rendering it more electrophilic. Simultaneously, the conjugate base of the catalyst acts as a Brønsted base, deprotonating the glycine Schiff base to form a chiral ion-paired enolate. The facial selectivity of the enolate's attack on the activated imine is dictated by the chiral scaffold of the catalyst, which effectively shields one face of the reactants, leading to high diastereo- and enantioselectivity.[8]

Diagram 1: Proposed Catalytic Cycle for a Bifunctional Organocatalyst in a Mannich Reaction

Caption: Catalytic cycle of an organocatalyzed Mannich reaction.

Representative Protocol: Organocatalytic Synthesis of a syn-α,β-Diamino Acid Derivative[6][7][9]

-

Catalyst Preparation: To a dry vial under an inert atmosphere (N₂ or Ar), add the quinidine-derived thiourea catalyst (1) (0.25–5 mol%).

-

Reaction Setup: Dissolve the catalyst in a suitable solvent (e.g., toluene or CH₂Cl₂) at the specified reaction temperature (often -20 °C to room temperature).

-

Reagent Addition: Add the α-isothiocyanato imide (2) (1.2 equivalents) to the catalyst solution.

-

Initiation: Add the N-sulfonyl-protected imine (3) (1.0 equivalent) to the mixture. The use of N-4-nitrophenylsulfonyl (Ns) protected imines can be advantageous as the product often precipitates, driving the reaction to completion and minimizing product inhibition.[9]

-

Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. For products that precipitate, filtration and washing with a cold solvent may be sufficient.

-

Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

| Catalyst Type | Diastereoselectivity (syn:anti) | Enantioselectivity (% ee) | Yield (%) | Reference |

| Quinidine-derived Thiourea | >95:5 | 90-99 | 85-98 | [6][7] |

| Chiral Phosphoric Acid | 80:20 to >95:5 | 85-97 | 75-95 | [8][10] |

| Bifunctional Bis(amidine) | >20:1 (for anti) | 90-99 | 80-96 | [11] |

Table 1: Comparison of organocatalysts in asymmetric Mannich/aza-Henry reactions.

Asymmetric Alkene Functionalization Routes

Creating the diamine structure from an alkene precursor is a highly atom-economical strategy. Methods like asymmetric aminohydroxylation and hydroamination directly install the required C-N bonds across a double bond.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA reaction provides reliable access to syn-1,2-amino alcohols, which are versatile precursors to α,β-diamino acids.[12][13][14] The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a nitrogen source.[12][15]

Mechanism & Causality: The catalytic cycle begins with the formation of an imido-osmium(VIII) species from OsO₄ and the nitrogen source (e.g., chloramine-T).[12] This reactive intermediate undergoes a [3+2] cycloaddition with the alkene, coordinated to the chiral ligand. The geometry of this cycloaddition is directed by the ligand, which creates a chiral pocket around the osmium center, thereby controlling the facial selectivity of the addition to the alkene. Subsequent hydrolysis of the resulting osmium(VI) azaglycolate releases the syn-amino alcohol product and regenerates the catalyst.[12] The choice between (DHQ)₂PHAL and (DHQD)₂PHAL ligands determines which enantiomer of the product is formed.

Diagram 2: Sharpless Asymmetric Aminohydroxylation Workflow

Caption: Synthetic route from alkene to diamino acid via Sharpless AA.

Catalytic Asymmetric Hydroamination

More recent developments include transition-metal-catalyzed hydroamination, which offers a direct method for forming vicinal diamines. For instance, a Nickel-hydride (NiH) catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones has been reported to produce enantioenriched vicinal diamines with high efficiency.[16] This method tolerates a broad range of functional groups and proceeds at room temperature with high enantioselectivities.[16]

Biocatalysis: The Green Chemistry Frontier

Enzymatic methods offer a sustainable and highly selective alternative to traditional chemical synthesis.[17] Recently, a pyridoxal 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective Mannich-type reactions between free α-amino acids and cyclic imines.[1][18][19]

Causality & Advantages: This biocatalytic approach provides direct access to unprotected α,β-diamino acids in a single step, avoiding the multiple protection-deprotection sequences common in chemical synthesis.[1][18] The enzyme's active site acts as a precisely defined chiral environment, ensuring high enantio- and diastereocontrol. By coupling these "Mannichases" with other imine-generating enzymes, versatile biocatalytic cascades can be established, starting from simple, inexpensive materials.[1][19]

Representative Protocol: Enzymatic Synthesis of L-tambroline[1]

-

Reaction Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 8.0) containing pyridoxal 5'-phosphate (PLP) (1 mM).

-

Enzyme & Substrates: To the buffer, add the engineered PLP-dependent Mannichase, the amine donor (e.g., L-alanine), and the imine acceptor (or its precursor for a cascade reaction).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor product formation using HPLC or LC-MS.

-

Workup: Terminate the reaction by adding acid (e.g., HCl) to precipitate the enzyme. Centrifuge to remove the protein pellet.

-

Purification: The supernatant, containing the unprotected diamino acid product, can be purified using ion-exchange chromatography.

| Enzyme System | Donor Substrate | Acceptor Substrate | Diastereoselectivity | Enantioselectivity (% ee) | Reference |

| Engineered LolT Mannichase | L-Alanine | Δ¹-Pyrroline-5-carboxylate | >99:1 d.r. | >99 | [1] |

| Transaminase | Various | α-Ketoacids | High d.r. | >99 | [20] |

Table 2: Performance of biocatalytic systems for diamino and β-branched amino acid synthesis.

Conclusion and Future Outlook

The synthesis of chiral α,β-diamino acids has evolved significantly, moving from classical, stoichiometric methods to highly efficient and selective catalytic strategies. Organocatalysis and transition-metal catalysis provide robust platforms for the asymmetric Mannich reaction and alkene functionalizations, delivering excellent stereocontrol and chemical yields. Concurrently, the emergence of biocatalysis presents a paradigm shift towards more sustainable and atom-economical synthetic routes.

For professionals in drug discovery, a deep understanding of these diverse pathways is crucial. The choice of synthetic route—be it a rapid, scalable organocatalytic Mannich reaction for library synthesis or a biocatalytic cascade for a green manufacturing process—will depend on the specific target molecule, desired scale, and economic constraints. The continued development of novel catalysts, both chemical and biological, will undoubtedly further expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and potent α,β-diamino acid-containing therapeutics.

References

Sources

- 1. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of alpha,beta-diamino acids. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic enantioselective synthesis of alpha,beta-diamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 13. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminohydroxylation - Buchler GmbH [buchler-gmbh.com]

- 16. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid (CAS: 160885-24-5): A Key Intermediate in Peptide Chemistry

Abstract

This technical guide provides an in-depth analysis of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, a synthetically versatile α,β-diaminopropanoic acid derivative. This document delineates its fundamental physicochemical properties, explores its strategic importance in peptide chemistry and drug discovery, and offers expert-derived protocols for its synthesis, characterization, and safe handling. As a chiral building block featuring orthogonal protecting groups, this compound serves as a critical intermediate for the synthesis of modified peptides and peptidomimetics, enabling researchers to systematically probe structure-activity relationships and enhance the therapeutic potential of peptide-based agents. The methodologies presented herein are designed to be self-validating, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Specifications

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is a dual-protected amino acid derivative, specifically of L-α,β-diaminopropanoic acid.[1] The strategic placement of a benzyloxycarbonyl (Cbz or Z) group on the α-amino function and a benzyl (Bn) group on the β-amino function makes it an invaluable tool for complex peptide synthesis.[]

| Property | Value | Source(s) |

| CAS Number | 160885-24-5 | [3] |

| Molecular Formula | C₁₈H₂₀N₂O₄ | [][3] |

| Molecular Weight | 328.36 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4][5] |

| Synonyms | N-alpha-Cbz-N-beta-Bn-L-diaminopropionic acid | N/A |

Chemical Structure:

(Structure represents the (S)-enantiomer)

Scientific Rationale: The Strategic Advantage in Peptidomimetics

The primary application of this compound is as a specialized building block in peptide synthesis and medicinal chemistry.[] Its utility stems from two core principles: the incorporation of an unnatural backbone and the use of orthogonal protecting groups.

-

Unnatural Backbone Modification: Natural peptides are composed exclusively of α-amino acids. The incorporation of a β-amino acid moiety, such as the one provided by this reagent, fundamentally alters the peptide backbone. This modification can induce novel secondary structures (e.g., helices, turns) and, critically, often imparts resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a therapeutic peptide.

-

Orthogonal Protection Strategy: The Cbz group on the α-amine and the benzyl group on the β-amine are stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group of the preceding amino acid is removed with a mild base (piperidine), while the Cbz and benzyl groups remain intact. They are typically removed simultaneously under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C). This orthogonality allows for precise control over where and when chemical modifications occur during the synthesis of a complex peptide.

Proposed Synthetic Workflow

While multiple synthetic routes exist for β-amino acids, a highly reliable and stereospecific pathway proceeds through the nucleophilic ring-opening of a β-lactone derived from a protected L-serine. This approach is favored because it leverages a readily available chiral precursor and ensures the retention of the desired stereochemistry at the α-carbon. A detailed description of a similar synthetic strategy has been reported for related compounds.[6]

Caption: Proposed synthesis of the target compound via a β-lactone intermediate.

Experimental Protocol: Synthesis via β-Lactone Intermediate

Expertise & Rationale: This protocol employs a Mitsunobu reaction for the cyclization of N-Cbz-L-Serine. This choice is deliberate; the Mitsunobu reaction is known for its mild conditions and proceeds with a clean inversion of stereochemistry at the β-carbon, which is achiral in the starting material, directly forming the reactive β-lactone without racemizing the critical α-carbon. The subsequent Sₙ2 ring-opening by benzylamine is highly efficient and regioselective, attacking the β-carbon as desired.

Step 1: Formation of N-Cbz-L-Serine β-Lactone

-

In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve N-Cbz-L-Serine (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Cool the stirred solution to 0°C using an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. The causality here is critical: slow addition prevents a rapid exotherm that could lead to side reactions. A characteristic color change from colorless to yellow/orange indicates the formation of the Mitsunobu betaine intermediate.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo. The crude product can be purified by flash chromatography on silica gel, though often the crude lactone is carried forward directly to the next step after a simple workup to remove the bulk of the phosphine oxide and hydrazide byproducts.

Step 2: Ring-Opening with Benzylamine

-

Dissolve the crude N-Cbz-L-Serine β-lactone from the previous step in anhydrous THF.

-

Add benzylamine (1.5 eq) to the solution. The excess amine drives the reaction to completion.

-

Stir the reaction at room temperature for 12-18 hours. The progress can be monitored by LC-MS, observing the disappearance of the lactone mass and the appearance of the product mass.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Perform an acidic workup: dissolve the residue in ethyl acetate and wash with 1 M HCl (aq) to remove excess benzylamine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography (using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid as a white solid.

Quality Control & Analytical Characterization

To ensure the suitability of the compound for its intended use, particularly in GMP or research-intensive environments, a rigorous QC workflow is mandatory. This self-validating system confirms identity, purity, and structural integrity.

Caption: A standard workflow for the analytical validation of the final compound.

Protocol 4.1: Purity Determination by RP-HPLC

-

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It effectively separates the target compound from starting materials, reagents, and side products.

-

Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.

-

Acceptance Criteria: Purity ≥95% by peak area integration.

-

Protocol 4.2: Identity Confirmation by LC-MS

-

Rationale: LC-MS provides unambiguous confirmation of the compound's molecular weight, which is a primary indicator of its identity.

-

Method:

-

Utilize the same LC method as described in Protocol 4.1.

-

Divert the column effluent to an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Expected Result: A prominent peak at m/z = 329.4, corresponding to the [M+H]⁺ ion.

-

Protocol 4.3: Structural Elucidation by ¹H NMR

-

Rationale: ¹H NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups.

-

Method:

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Signals:

-

~7.3 ppm: A complex multiplet integrating to 10H, corresponding to the aromatic protons of the two phenyl rings (from Cbz and Bn groups).

-

~5.1 ppm: A singlet integrating to 2H, for the -CH₂- protons of the benzyloxycarbonyl group.

-

~4.0-4.5 ppm: A multiplet for the α-CH proton.

-

~3.7 ppm: A singlet or AB quartet for the -CH₂- protons of the benzyl group.

-

~3.0-3.5 ppm: Multiplets for the β-CH₂ protons.

-

A broad singlet for the carboxylic acid proton (-COOH) and signals for the two NH protons, which may be exchangeable with D₂O.

-

-

Safety, Handling, and Storage

| Hazard Category | Precautionary Measures | Rationale |

| Inhalation | Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust.[9][10] | Fine organic powders can cause respiratory tract irritation. |

| Skin Contact | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9][10] | Avoid potential skin irritation or absorption. |

| Eye Contact | Wear safety glasses with side shields or goggles.[10] | Protects against accidental splashes of the solid powder. |

| Ingestion | Do not eat, drink, or smoke in the laboratory. | Standard good laboratory practice to prevent accidental ingestion. |

Storage: Store the compound in a tightly sealed container at 2-8°C.[4][5] For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent potential degradation from atmospheric moisture and oxygen.

References

-

(S)-3-(Benzylamino)-2-(((benzyloxy)carbonyl)amino)propanoic acid CAS NO.160885-24-5. ENAO Chemical Co., Ltd. [Link]

-

(S)-3-(Benzylamino)-2-(((benzyloxy)carbonyl)amino)propanoic acid. Crysdot LLC. [Link]

-

Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Molekula. [Link]

-

SAFETY DATA SHEET - Propionic acid. Fisher Scientific. [Link]

-

A facile synthesis of w-benzyloxycarbonyl-(s)-2-amino-3-(dimethylamino)propanoicacid. Organic Preparations and Procedures International. [Link]

-

(R)-3-(BENZYLOXYCARBONYLAMINO)-2-PHENYLPROPANOICACID Safety Data Sheets. ChemSrc. [Link]

-

Safety Data Sheet - 2-Amino-3-benzyloxy-propionic acid methyl ester. AA Blocks. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid | 160885-24-5 [chemicalbook.com]

- 4. molcore.com [molcore.com]

- 5. (S)-3-(Benzylamino)-2-(((benzyloxy)carbonyl)amino)propanoic acid, CasNo.160885-24-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. A facile synthesis of w-benzyloxycarbonyl-(s)-2-amino-3-(dimethylamino)propanoicacid (2001) | Ryszard Andruszkiewicz | 5 Citations [scispace.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. aksci.com [aksci.com]

- 10. aablocks.com [aablocks.com]

An In-Depth Technical Guide to the Structure Elucidation of Protected Diamino Acids

Introduction: The Critical Role of Protected Diamino Acids in Synthetic Chemistry

Protected diamino acids are foundational building blocks in modern medicinal chemistry and drug development. Their bifunctional nature, possessing two amino groups, allows for the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures. The strategic use of protecting groups on these amino functionalities is paramount, enabling chemists to selectively functionalize one amine while the other remains inert. This orthogonal control is the cornerstone of multi-step syntheses, preventing unwanted side reactions and ensuring the precise construction of the target molecule.[1]

The absolute structural integrity of these protected diamino acid building blocks is non-negotiable. Any ambiguity in their structure—be it the incorrect placement of a protecting group, racemization of a chiral center, or the presence of impurities—can lead to the failure of a synthetic campaign, resulting in significant loss of time and resources. Therefore, a robust and multi-faceted analytical approach to structure elucidation is not merely a quality control step but a critical component of the synthetic workflow itself.

This guide provides a comprehensive overview of the key analytical techniques employed for the complete and unambiguous structure determination of protected diamino acids. We will delve into the principles, experimental protocols, and data interpretation strategies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and the integration of data from these orthogonal techniques will be emphasized to provide a holistic and self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Structure Determination Tool

NMR spectroscopy is the most powerful and informative technique for the primary structure elucidation of organic molecules, including protected diamino acids. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For protected diamino acids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Principles of NMR for Protected Diamino Acid Analysis

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). The protons on the protecting groups (e.g., the tert-butyl protons of a Boc group, or the aromatic protons of Fmoc and Cbz groups) often give rise to characteristic and easily identifiable signals.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbons of the protecting groups and the carboxylic acid have distinct chemical shifts that are highly informative.

-

2D NMR: A suite of experiments that reveal correlations between nuclei, allowing for the piecing together of the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems of the amino acid backbone and side chain.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. This is a crucial experiment for assigning carbon signals based on their attached, and often more easily assigned, protons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is key for identifying quaternary carbons and for connecting different spin systems across heteroatoms, such as the carbonyl groups of the protecting moieties.[3]

-

Experimental Protocol: NMR Analysis of a Protected Diamino Acid

This protocol outlines a general procedure for the NMR analysis of a protected diamino acid, such as an orthogonally protected diaminopropionic acid derivative.

1.2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the protected diamino acid for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good initial choice for many protected amino acids, while DMSO-d₆ is an excellent alternative for less soluble compounds.[4] The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH, -OH).[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.[4]

-

Filtration: To remove any particulate matter that could degrade the quality of the NMR spectra, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube.[4]

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a reference.

1.2.2. Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

-

¹H NMR Spectroscopy:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.[4]

-

-

2D NMR Spectroscopy:

-

Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., number of increments, mixing times) should be chosen based on the specific instrument and the expected coupling constants of the molecule.

-

Data Interpretation: A Step-by-Step Guide

The following workflow provides a systematic approach to interpreting the NMR spectra of a protected diamino acid.[6]

Caption: General workflow for MS/MS analysis.

Experimental Protocol: ESI-MS/MS Analysis

2.3.1. Sample Preparation

-

Prepare a dilute solution of the protected diamino acid (typically 1-10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation and improves ionization efficiency.

2.3.2. Data Acquisition

-

Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system. LC-MS is preferred if the sample is a mixture.

-

Ionization Mode: Use ESI in positive ion mode.

-

MS1 Scan: Perform a full scan to identify the m/z of the precursor ion.

-

MS/MS Analysis: Set up a data-dependent acquisition method to trigger MS/MS on the most intense precursor ions, or manually select the m/z of the target compound for fragmentation. Use a normalized collision energy in the range of 25-35%.

Data Interpretation

When analyzing the MS/MS spectrum of a protected diamino acid, look for the following:

-

A peak corresponding to the precursor ion.

-

Peaks corresponding to the neutral loss of fragments from the protecting groups (e.g., [M+H - 56]⁺ for a Boc group).

-

If the diamino acid is part of a peptide, look for a series of b and y ions that allow for sequence confirmation.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a protected diamino acid, a successful crystal structure analysis provides unambiguous confirmation of its constitution, configuration (stereochemistry), and conformation.

Principles of Small-Molecule Crystallography

The technique involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which an atomic model is built and refined. [7]

Challenges and Strategies for Crystallizing Protected Diamino Acids

Obtaining diffraction-quality crystals is often the most challenging step. [8]Protected amino acids, being relatively small and often flexible molecules, can be difficult to crystallize.

Common Challenges:

-

Oily Products: Many protected amino acids are initially isolated as oils or amorphous solids.

-

Hygroscopicity: Some compounds readily absorb moisture, which can inhibit crystallization.

-

Purity: The presence of even small amounts of impurities can prevent crystal growth.

Strategies for Crystallization:

-

High Purity: Ensure the sample is of the highest possible purity (>98%). [9]* Solvent Screening: A wide range of solvents and solvent mixtures should be screened. Common methods include slow evaporation, vapor diffusion, and cooling crystallization. [10]* pH Adjustment: For compounds with ionizable groups, carefully adjusting the pH of the solution can promote crystallization.

-

Seeding: Introducing a tiny seed crystal into a supersaturated solution can induce the growth of larger crystals.

Experimental Protocol: Single Crystal X-ray Diffraction

3.3.1. Crystal Growth

-

Screening: Perform high-throughput screening of crystallization conditions, varying solvents, precipitants, temperature, and pH. [10]2. Optimization: Once initial crystals are obtained, optimize the conditions to grow larger, single crystals suitable for diffraction (typically >0.1 mm in all dimensions). [11] 3.3.2. Data Collection

-

Mounting: A suitable crystal is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen to minimize radiation damage. [12]2. Diffraction: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. [13] 3.3.3. Structure Solution and Refinement

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. [7]2. Structure Solution: The crystallographic phase problem is solved to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

For chiral diamino acids, confirming the enantiomeric purity is crucial, as the presence of the undesired enantiomer can have significant implications for the biological activity and safety of the final product. Chiral HPLC is the most widely used technique for this purpose. [14]

Principles of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). The different strengths of these transient diastereomeric interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification.

Method Development for Protected Diamino Acids

The choice of CSP and mobile phase is critical for achieving good separation.

-

Chiral Stationary Phases: Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) CSPs are commonly used for the separation of protected amino acids. [15][16]* Mobile Phase: The composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer, and the type and concentration of additives) plays a major role in the chiral recognition and must be optimized for each analyte. [14]

Experimental Protocol: Chiral HPLC Analysis

4.3.1. Sample Preparation

-

Dissolve the protected diamino acid in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm filter before injection.

4.3.2. Chromatographic Conditions

-

Column: Select a suitable chiral column (e.g., CHIRALPAK® IA, IC, or a CHIROBIOTIC™ T).

-

Mobile Phase: A typical starting point for protected amino acids on a polysaccharide-based CSP is a mixture of hexane/isopropanol or an aqueous buffer with acetonitrile/methanol.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the protecting group absorbs (e.g., ~265 nm for Fmoc).

Table 2: Example Chiral HPLC Conditions for Protected Amino Acids

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| Nα-Fmoc Amino Acids | CHIRALPAK IC | Hexane/Ethanol/TFA (80:20:0.1) | 1.0 | 265 |

| Nα-Boc Amino Acids | CHIROBIOTIC T | Water/Methanol/Acetic Acid (40:60:0.02) | 0.5 | 210 |

(Note: These are example conditions and will require optimization for specific diamino acids.) [14][16]

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of protected diamino acids requires a multi-pronged analytical strategy. While NMR provides the primary structural framework, mass spectrometry offers orthogonal confirmation of molecular weight and key structural motifs. For chiral molecules, chiral HPLC is essential for determining enantiomeric purity. Finally, when an unambiguous 3D structure is required, X-ray crystallography stands as the ultimate arbiter.

By integrating the data from these complementary techniques, researchers and drug development professionals can establish a self-validating system that ensures the absolute structural integrity of these critical synthetic building blocks. This rigorous approach to structure elucidation is fundamental to the successful and efficient development of new therapeutics.

References

- BenchChem. (2025).

- Giménez-Navarro, V., et al. (2000). Chiral HPLC Separation of Protected Amino Acids.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of N-Protected Peptides: Bsmoc vs. Boc and Fmoc. BenchChem.

-

Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

-

Cambrex. (n.d.). Crystallization process development: Peptide crystallization. Retrieved from [Link]

-

Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

-

APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(45), 28235-28246.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

- Eaton, S. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in molecular biology (Clifton, N.J.), 1286, 455–473.

- BenchChem. (2025). A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. BenchChem.

- American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1855.

- Blow, D. (2002). x Ray crystallography.

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

ResearchGate. (2023). (PDF)

-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND $(2R,~9R). Retrieved from [Link] -

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

- PubMed. (1988). Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

-

ETH Zurich. (n.d.). peptide nmr. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. Retrieved from [Link]

- PubMed. (2016). Chiral separations for d-amino acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 130, 100-109.

-

Novabiochem. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

- PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

- PubMed. (2019).

-

Queen's University. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

- PubMed. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine.

-

Vincent Stevenson. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.

- PubMed. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(21), 2511-2521.

- Journal of Chemical Education. (2017). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.

Sources

- 1. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. emerypharma.com [emerypharma.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]

- 10. cambrex.com [cambrex.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Anticipated Spectroscopic Features of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid

Abstract

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid (C₁₈H₂₀N₂O₄, Mol. Wt.: 328.36 g/mol ) is a protected diamino acid derivative with significant potential as a building block in peptide synthesis and drug development.[1] The precise elucidation of its structure is paramount for its application in regulated environments. This guide provides a detailed, predictive analysis of the spectroscopic data expected from standard analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While comprehensive, peer-reviewed experimental data for this specific compound is not widely available in public repositories, this document serves as an authoritative reference for researchers, offering predicted spectral features grounded in fundamental principles of chemical spectroscopy. The methodologies and interpretations described herein are designed to guide researchers in confirming the synthesis and purity of the target compound.

Introduction and Molecular Structure Analysis

The structural confirmation of synthetic compounds like (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is a critical step in the research and development pipeline. Spectroscopic techniques provide a non-destructive means to verify the molecular framework, identify functional groups, and establish purity. This guide synthesizes established spectroscopic principles to forecast the characteristic signals for the title compound.

The molecule's structure contains several key features that will give rise to distinct spectroscopic signatures:

-

A chiral center at the alpha-carbon (C2).

-

A carboxylic acid functional group.

-

A benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group.

-

A benzyl (Bn) group on the beta-amino group.

-

Two distinct monosubstituted benzene rings .

-

Labile protons on the carboxylic acid, the carbamate N-H, and the secondary amine N-H.

These features are illustrated in the diagram below.

Caption: Molecular structure of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol (Standard)

A robust protocol involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H and O-H protons, allowing them to be observed as distinct, often broad signals.[2] The spectrum would be acquired on a 400 MHz or higher field spectrometer, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. A D₂O exchange experiment, where a drop of D₂O is added to the NMR tube and the spectrum re-acquired, is essential to confirm the assignment of exchangeable protons.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) and multiplicities are summarized below. The rationale is based on the inductive effects of neighboring electronegative atoms (O, N) and the anisotropic effects of the aromatic rings and carbonyl groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Field Insights |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded and subject to hydrogen bonding. Signal will disappear upon D₂O exchange. |

| Carbamate Amide (Cbz-NH -) | 7.5 - 8.5 | Broad Singlet/Doublet | 1H | Deshielded by the adjacent carbonyl. Coupling to the Cα-H may be observed. Signal will disappear upon D₂O exchange. |

| Aromatic (Cbz & Bn rings) | 7.2 - 7.5 | Multiplet | 10H | Protons on the two phenyl rings are expected to overlap, creating a complex multiplet. |

| Cbz Methylene (-O-CH₂ -Ph) | ~5.1 | Singlet | 2H | Diastereotopic protons may appear as two doublets (an AB quartet) depending on the chiral environment and solvent. A singlet is a common approximation. |

| Alpha-Proton (Cα-H ) | 4.2 - 4.6 | Multiplet | 1H | Deshielded by the adjacent carboxylic acid and Cbz-amino group. Coupled to both the Cβ protons and potentially the Cbz-NH proton. |

| Benzyl Methylene (-N-CH₂ -Ph) | ~3.8 | Singlet | 2H | Similar to the Cbz methylene, these protons are diastereotopic and could present as an AB quartet. |

| Beta-Protons (Cβ-H₂ ) | 2.8 - 3.2 | Multiplet | 2H | These diastereotopic protons will couple to each other and to the Cα proton, likely resulting in a complex multiplet (dd or ddd). |

| Amine (-NH -Bn) | 1.5 - 3.0 | Broad Singlet | 1H | Chemical shift is highly variable and dependent on solvent and concentration. Signal will disappear upon D₂O exchange. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides direct evidence for the carbon skeleton of the molecule.

Experimental Protocol (Standard)

The sample is prepared as for ¹H NMR. A standard proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (or higher) spectrometer, operating at approximately 100 MHz for the ¹³C nucleus. Chemical shifts are referenced to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm) or TMS.[3]

Predicted ¹³C NMR Data

The presence of 18 carbon atoms should result in up to 18 distinct signals, though some aromatic carbon signals may overlap.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Field Insights |

| Carboxylic Acid (-C OOH) | 170 - 175 | The carboxylic acid carbonyl is typically found in this downfield region.[3] |

| Carbamate Carbonyl (Cbz -C O-) | 155 - 158 | The carbamate carbonyl is slightly upfield from the acid carbonyl due to resonance with the adjacent nitrogen and oxygen. |

| Aromatic (ipso, Cbz) | 136 - 138 | The carbon attached to the -O-CH₂ group. |

| Aromatic (ipso, Bn) | 138 - 140 | The carbon attached to the -N-CH₂ group. |

| Aromatic (ortho, meta, para) | 127 - 129 | The remaining 10 aromatic carbons from both rings are expected in this narrow range. Some overlap is likely. |

| Cbz Methylene (-O-C H₂-Ph) | 65 - 68 | The methylene carbon attached to the carbamate oxygen. |

| Alpha-Carbon (C α) | 55 - 60 | The chiral center, shifted downfield by the attached nitrogen and carboxyl groups. |

| Benzyl Methylene (-N-C H₂-Ph) | 52 - 56 | The methylene carbon of the N-benzyl group. |

| Beta-Carbon (C β) | 48 - 52 | The methylene carbon adjacent to the secondary amine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Experimental Protocol (Standard)

Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule of this nature. The analysis would be performed by infusing a dilute solution of the compound (e.g., in methanol or acetonitrile with 0.1% formic acid) into the ESI source. High-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument would provide an accurate mass measurement to confirm the elemental composition. Both positive and negative ion modes should be explored.

Predicted Mass Spectrometry Data

-

Molecular Weight: 328.36 g/mol

-

Elemental Composition: C₁₈H₂₀N₂O₄

-

Predicted HRMS (Positive Ion Mode, [M+H]⁺): 329.1445 m/z

-

Predicted HRMS (Negative Ion Mode, [M-H]⁻): 327.1300 m/z

Fragmentation Analysis

The fragmentation pattern is key to confirming the connectivity of the molecule. The diagram below illustrates the most probable fragmentation pathways in positive ion mode.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

The most characteristic fragments are expected to be:

-

Loss of CO₂ (decarboxylation): A fragment at m/z 285.15.

-

Benzyl Cation (Tropylium ion): A highly stable and often base peak at m/z 91.05, arising from either the Bn or Cbz group.

-

Loss of the N-benzyl group: Cleavage of the Cβ-N bond can lead to a fragment at m/z 238.09.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (Standard)

A spectrum can be quickly obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded, typically from 4000 to 600 cm⁻¹.

Predicted IR Data

| Functional Group | Predicted Absorption (cm⁻¹) | Appearance | Rationale & Field Insights |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | This broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[4][5] |

| N-H Stretch (Carbamate & Amine) | 3200 - 3400 | Medium, Broad | These peaks may be visible as a shoulder on the broader O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Peaks just above 3000 cm⁻¹ are indicative of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp | Peaks just below 3000 cm⁻¹ are indicative of sp³ C-H bonds. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl of the hydrogen-bonded acid dimer.[4][5] |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, Sharp | The carbamate carbonyl typically appears at a slightly lower wavenumber than the acid. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands | Characteristic "ring breathing" modes of the phenyl groups. |

| C-O Stretch (Acid & Carbamate) | 1200 - 1320 | Strong | A strong band associated with the C-O single bonds.[5] |

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid. By understanding these anticipated spectral features, researchers and drug development professionals can more effectively and confidently confirm the identity, structure, and purity of this valuable synthetic intermediate. The provided methodologies represent standard, robust practices in analytical chemistry, ensuring that experimentally obtained data can be reliably compared against these authoritative predictions.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from a general RSC supporting information document.[6]

- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from HMDB.

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from an MDPI journal article.[7]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry.[8]

-

FooDB. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (FDB002253). Retrieved from FooDB.[9]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link][10]

-

Molbase. (n.d.). Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. Retrieved from Molbase.[11]

-

LibreTexts Chemistry. (2023). Interpreting Carbon-13 NMR Spectra. Retrieved from [Link]

-

CymitQuimica. (n.d.). (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from CymitQuimica.[12]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.[13]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link][3]

-

Journal of the Chemical Society of Pakistan. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents.[14]

-

LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][4]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link][15]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][5]

Sources

- 1. (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid | 160885-24-5 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB [foodb.ca]

- 10. Propanoic acid [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid [cymitquimica.com]

- 13. faculty.fiu.edu [faculty.fiu.edu]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to Benzyloxycarbonyl-Protected Amino Acids in Synthetic Chemistry

Introduction: The Enduring Legacy of the Benzyloxycarbonyl (Cbz) Group

In the sophisticated landscape of peptide synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group holds a place of historical and practical significance. Introduced in the 1930s by Leonidas Zervas and his mentor Max Bergmann, the Cbz group revolutionized peptide chemistry, enabling the controlled synthesis of oligopeptides for the first time.[1] Its robustness, ease of introduction, and distinct cleavage methods have ensured its continued relevance for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, from its fundamental chemistry to its strategic application in complex synthetic routes, grounded in field-proven insights and detailed experimental protocols.

The Chemistry of the Benzyloxycarbonyl Protecting Group

The benzyloxycarbonyl group is a carbamate that effectively suppresses the nucleophilicity and basicity of an amino group.[2] Structurally, it consists of a benzyl group attached to a carbonyl group, which is in turn bonded to the nitrogen of the amino acid. This arrangement delocalizes the nitrogen's lone pair of electrons into the carbonyl system, rendering it significantly less reactive.

One of the key advantages of Cbz-protected amino acids is their tendency to be stable, crystalline solids, which facilitates their purification and handling.[3] The Cbz group is stable under a variety of reaction conditions, including those that are basic or mildly acidic, making it a versatile tool in a synthetic chemist's repertoire.[4]

Installation of the Cbz Group: A Practical Guide to N-Protection

The introduction of the Cbz group onto an amino acid is a fundamental step that requires careful control of reaction conditions to ensure high yields and prevent side reactions, such as racemization.

Core Mechanism of Cbz Protection

The most common method for Cbz protection involves the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[3] The mechanism is a nucleophilic acyl substitution where the deprotonated amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate. The reaction liberates hydrochloric acid, which necessitates the presence of a base to neutralize it and drive the reaction to completion.[1]

Caption: Mechanism of Cbz protection of an amino acid.

Experimental Protocol: Cbz Protection of Glycine

This protocol details a standard procedure for the N-protection of glycine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

Glycine

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

4 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution in a flask and cool the solution in an ice bath.[5]

-

Simultaneously, add benzyl chloroformate (1.2 eq) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise to the glycine solution over 30 minutes, maintaining the temperature at 0°C.[5] The simultaneous addition of base is crucial to neutralize the HCl generated during the reaction.[1]

-

After the addition is complete, stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.[5]

-

Transfer the solution to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.[5]

-

Acidify the aqueous layer to a pH of 1 with 1 M HCl.[5] This protonates the carboxylate group, causing the Cbz-protected glycine to precipitate.

-

Filter the precipitate, wash with a small amount of cold water, and dry to yield the Cbz-glycine.[5]

Alternative Reagents for Cbz Installation